Tin(2+) citrate

Description

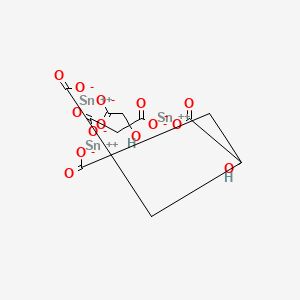

Tin(2+) citrate, or stannous citrate, is a coordination complex where tin(II) ions (Sn²⁺) bind to citrate anions (C₆H₅O₇³⁻). This compound likely forms a hydrated salt, similar to manganese citrate (Mn₃(C₆H₅O₇)₂·10H₂O) or cobalt citrate (C₁₂H₁₀Co₃O₁₄) . The compound’s applications may include catalysis, antimicrobial uses, or as a precursor in material science, though these remain speculative without explicit studies.

Properties

CAS No. |

59178-29-9 |

|---|---|

Molecular Formula |

C12H10O14Sn3 |

Molecular Weight |

734.3 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;tin(2+) |

InChI |

InChI=1S/2C6H8O7.3Sn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

InChI Key |

OQXQWBAPFLMGSZ-UHFFFAOYSA-H |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sn+2].[Sn+2].[Sn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tin(2+) citrate can be synthesized by reacting a stannous salt, such as stannous chloride, with citric acid in an aqueous solution. The reaction typically involves dissolving the stannous salt in water and then adding citric acid under controlled pH conditions to form the this compound complex . The reaction can be represented as follows:

SnCl2+C6H8O7→Sn(C6H5O7)+2HCl

Industrial Production Methods

Industrial production of this compound involves similar principles but on a larger scale. The process may include additional steps for purification and crystallization to obtain a high-purity product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield .

Chemical Reactions Analysis

Hydrolysis and Acid-Base Behavior

Reaction with HCl (6 M):

This regenerates citric acid while forming the tetrachlorostannate(II) complex .

Reaction with NaOH:

Excess NaOH dissolves the precipitate:

The hydroxide forms a soluble hydroxostannate(II) complex .

Redox Reactions

Sn²⁺ in citrate acts as a strong reducing agent, with redox potential modulated by citrate coordination:

Mechanistic Insight:

Citrate ligands stabilize Sn²⁺ against aerial oxidation but permit electron transfer in controlled environments. For example:

This reaction is exploited in analytical chemistry for iron quantification .

Precipitation Reactions

With H₂S:

In mildly acidic solutions (pH 3–5):

SnS forms a brown precipitate, insoluble in dilute acids but soluble in 12 M HCl .

With Ammonium Sulfide:

Forms a soluble thiostannate complex .

Complexation Behavior

Tin(2+) citrate itself is a coordination complex, but it participates in ligand-exchange reactions:

With EDTA:

EDTA displaces citrate due to higher stability constants (log β ~ 22 for Sn²⁺-EDTA) .

Structural Data:

X-ray crystallography reveals a dimeric structure in tin(II) citrate derivatives, with Sn²⁺ in a distorted octahedral geometry bonded to citrate’s carboxylate and hydroxyl groups .

Thermal Decomposition

Upon heating above 290°C:

Thermogravimetric analysis shows a 45% mass loss between 290–400°C, consistent with citrate ligand pyrolysis .

Scientific Research Applications

Tin(II) citrate, also known as stannous citrate, possesses several applications stemming from the properties of the stannous ion and its interaction with citric acid .

Properties of Tin(II) Citrate

Di-stannous citrate is a white crystalline solid that starts to decompose at approximately 290°C, though the decomposition temperature can vary with the rate of heating . It exhibits very low solubility in water .

Composition

Elemental analysis of di-stannous citrate (C6H4O7Sn2) reveals the following composition :

- Carbon: 16.5%

- Hydrogen: 1.3%

- Tin: 54.0%

- Oxygen: Balance

The calculated composition for the empirical formula C6H4O7Sn2 is :

- Carbon: 16.3%

- Hydrogen: 1.4%

- Tin: 53.5%

- Oxygen: Balance

When heated above 100°C, di-stannous citrate loses one mole of water, resulting in a white crystalline solid with very low solubility in water . The elemental analysis of the resulting compound (C6H2O6Sn2) is :

- Carbon: 16.9%

- Hydrogen: 1.2%

- Tin: 55.7%

- Oxygen: Balance

The calculated composition for C6H2O6Sn2 is :

- Carbon: 16.9%

- Hydrogen: 1.0%

- Tin: 55.9%

- Oxygen: Balance

The calculated composition for di-sodium stannous citrate (C6H4O7SnNa) is :

- Carbon: 18.5%

- Hydrogen: 2.1%

- Tin: 30.5%

- Sodium: 11.8%

- Oxygen: Balance

Synthesis of Tin(II) Citrate Compounds

Tin(II) citrate compounds can be prepared by reacting a stannous salt with citric acid and an inorganic base, such as sodium hydroxide, to produce the di-stannous citrate compound . This compound can then be reacted further with more citric acid and base to yield the di-sodium stannous citrate product . Other stannous salts like stannous bromide, fluoride, iodide, hydroxide, acetate, sulfate, and tartrate may also be used as starting materials . Suitable inorganic bases include alkali and alkaline earth bases, such as the hydroxides of lithium, sodium, potassium, rubidium, and cesium, as well as the carbonates of these metals, ammonium hydroxide, and ammonium carbonate .

Example Synthesis: Di-Sodium Stannous Citrate

- Add 1 mole of stannous chloride dihydrate (224 g) and 1 liter of 2 N sodium hydroxide solution to a flask containing 500 ml of water . A white precipitate of stannous hydroxide forms .

- Filter the solid and wash with water .

- Disperse the solid in 500 ml of water .

- Add 1 mole of anhydrous citric acid (192 g) .

- Filter the resultant solution to remove any suspended particles and evaporate to dryness on a rotator vacuum .

- Vacuum dry the remaining oil in an oven at 70°C at about 0.3 mm pressure .

Considerations

Mechanism of Action

The mechanism of action of tin(2+) citrate involves its ability to donate electrons and form complexes with various molecules. In biological systems, it can interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but its ability to disrupt microbial cell walls and interfere with metabolic processes is well-documented .

Comparison with Similar Compounds

Comparative Data Table

Q & A

Q. How to systematically identify literature gaps in this compound’s applications in materials science?

- Methodological Answer : Conduct a scoping review using databases like Web of Science and Scopus with keywords: "Tin(II) citrate" AND ("coordination polymer" OR "nanomaterial"). Use citation chaining to trace foundational studies. Apply PRISMA-ScR frameworks to map understudied areas (e.g., photocatalytic applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.